molecular formula C16H21BrFNO4 B12336312 Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester

Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B12336312
M. Wt: 390.24 g/mol
InChI Key: NPGGPGSTODJOQL-UHFFFAOYSA-N
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Description

Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with bulky tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by esterification with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, while the bulky tert-butyl groups can influence the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of imidodicarbonic acid with different substituents on the phenyl ring, such as:

  • Imidodicarbonic acid, 2-(4-chloro-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
  • Imidodicarbonic acid, 2-(4-bromo-2-methylphenyl)-, 1,3-bis(1,1-dimethylethyl) ester

Uniqueness

The uniqueness of imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester lies in its specific combination of bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C16H21BrFNO4

Molecular Weight

390.24 g/mol

IUPAC Name

tert-butyl N-(4-bromo-2-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H21BrFNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3

InChI Key

NPGGPGSTODJOQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)F)C(=O)OC(C)(C)C

Origin of Product

United States

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